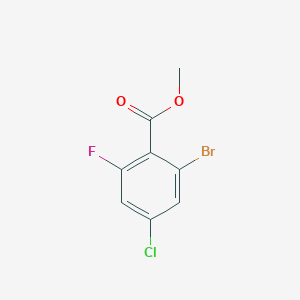

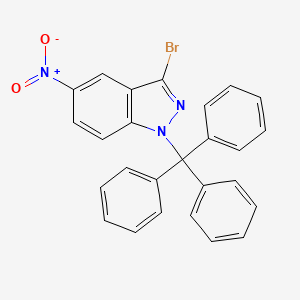

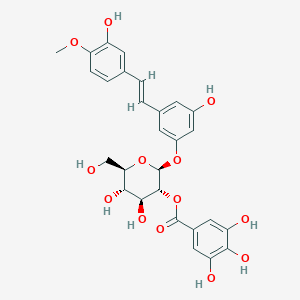

![molecular formula C6H7N3O B3030754 6,7-二氢吡唑并[1,5-a]嘧啶-4(5H)-酮 CAS No. 951626-38-3](/img/structure/B3030754.png)

6,7-二氢吡唑并[1,5-a]嘧啶-4(5H)-酮

描述

6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives are a class of heterocyclic compounds that have garnered interest due to their potential biological activities and applications in medicinal chemistry. These compounds are characterized by a fused pyrazole and pyrazine ring system, which can be further substituted to yield a variety of derivatives with diverse properties and activities .

Synthesis Analysis

The synthesis of these compounds can be achieved through various methods. One approach involves a one-pot procedure where ethyl 1-(2-bromoethyl)-3-ferrocenyl-1H-pyrazole-5-carboxylate reacts with non-aromatic primary amines to yield novel 5-alkyl-2-ferrocenyl derivatives of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one . Another method reported is an atom-economic synthesis that utilizes Sonogashira coupling followed by a two-step condensation with hydrazine hydrate, allowing for control over the diversity elements introduced into the molecule . Additionally, a green synthesis approach has been described for related pyrazole derivatives, which is catalyst-free and performed in water, highlighting the trend towards more environmentally friendly synthetic methods .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using a variety of analytical techniques. For instance, 1H NMR, 13C NMR, IR, HRMS, and X-ray diffraction analysis have been employed to characterize the novel 5-alkyl-2-ferrocenyl derivatives . These techniques provide detailed information about the molecular framework and the nature of substituents on the core structure.

Chemical Reactions Analysis

The chemical reactivity of 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can be influenced by the substituents attached to the core structure. For example, the presence of a ferrocenyl group and alkyl chains can affect the electronic properties and thus the reactivity of the compound . The versatility of these compounds is further demonstrated by their ability to undergo various chemical transformations, such as the iminophosphorane-mediated annulation to yield pyrazolopyrimidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. The introduction of different substituents can lead to significant changes in properties such as solubility, melting point, and stability. For instance, the ferrocenyl derivatives synthesized in one study were evaluated for their inhibitory effects on A549 cell growth, indicating potential applications in cancer research . The synthesis methods employed can also impact the purity and yield of the final product, which are important factors in the development of pharmaceutical agents .

科学研究应用

合成与结构表征

- 衍生物合成:合成了新型的 5-烷基-2-二茂铁基-6,7-二氢吡唑并[1,5-a]嘧啶-4(5H)-酮衍生物,并通过 NMR、IR 和 X 射线衍射等方法表征了它们的结构 (谢等,2008)。

- 简便的一锅法合成:使用直接的一锅法合成了一系列吡唑并[1,5-a]嘧啶衍生物,包括 6,7-二氢吡唑并[1,5-a]嘧啶-4(5H)-酮的 7-羟基和 7-甲氧基变体 (扎伦巴等,2013)。

生物学和药理学评估

- 癌细胞抑制:合成的各种衍生物对 A549 肺癌细胞的生长表现出抑制作用。一些化合物,特别是带有 4-氯苯基基团的化合物,表现出显着的抑制作用,表明具有癌症治疗潜力 (张等,2008)。

- 癌细胞中诱导细胞凋亡:某些 6,7-二氢吡唑并[1,5-a]嘧啶-4(5H)-酮衍生物在 A549 肺癌细胞中有效诱导凋亡,突出了它们作为癌症治疗剂的潜力 (潘等,2008)。

在心理健康治疗中的潜在应用

- mGlu5 受体调节:研究了 6,7-二氢吡唑并[1,5-a]嘧啶-4-酮的衍生物作为 mGlu5 受体的潜在正变构调节剂,对治疗精神分裂症等疾病具有影响。然而,与 CNS 相关的副作用限制了进一步的发展 (孔德-塞德等,2016)。

新颖的合成方法和化学多样性

- 新颖的合成路线:开发了一种合成高度取代的手性 6,7-二氢吡唑并[1,5-a]嘧啶-8-酮的新方法,展示了该化合物在创建多样化学结构方面的多功能性 (戈帕萨米和石,2003)。

- 先导类药物重要的衍生物:开发了一种高效的合成工艺,用于先导类 4,5-二氢吡唑并[1,5-a]嘧啶-6-酮,证明了该化合物在药物化学中的相关性 (穆朱姆达尔等,2014)。

在各个医学领域的探索

- 抗菌活性:6,7-二氢吡唑并[1,5-a]嘧啶-4-酮的一些衍生物对巴西线虫表现出中等驱虫活性,表明在抗菌应用中具有潜力 (基罗加等,1999)。

- 分枝杆菌 ATP 合酶抑制:鉴定出衍生物作为分枝杆菌 ATP 合酶的抑制剂,证明了在治疗结核病中的潜在应用 (苏拉塞等,2017)。

作用机制

Target of Action

The primary target of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one is the P2X7 receptor . This receptor is a member of the P2X family of non-selective cation channels that are gated by extracellular ATP. It is expressed abundantly in microglia in the brain and plays a crucial role in neuroinflammation .

Mode of Action

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one acts as a negative allosteric modulator of the P2X7 receptor . This means it binds to a site on the receptor that is distinct from the ATP binding site, causing a conformational change that reduces the receptor’s response to ATP. This results in decreased activation of the receptor and reduced downstream signaling .

Biochemical Pathways

The P2X7 receptor is involved in the production of the proinflammatory cytokine IL-1β . By inhibiting the P2X7 receptor, 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one can potentially reduce the production of IL-1β and other proinflammatory mediators, thereby mitigating neuroinflammation .

Pharmacokinetics

The pharmacokinetic properties of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one are optimized for brain penetration . This compound has suitable physicochemical properties and shows robust in vivo target engagement after oral dosing . It also has good metabolic stability, which contributes to its bioavailability .

Result of Action

The molecular and cellular effects of 6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one’s action include reduced activation of the P2X7 receptor and decreased production of proinflammatory mediators . This can lead to a reduction in neuroinflammation, which may have therapeutic benefits in conditions such as depression .

未来方向

属性

IUPAC Name |

6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c10-6-5-1-2-8-9(5)4-3-7-6/h1-2H,3-4H2,(H,7,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLQXAHBYDJPCHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=CC=N2)C(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80717260 | |

| Record name | 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-Dihydropyrazolo[1,5-A]pyrazin-4(5H)-one | |

CAS RN |

951626-38-3 | |

| Record name | 6,7-Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80717260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

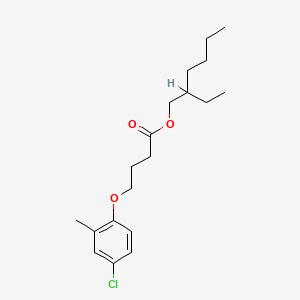

![4-(4-Methoxyphenyl)thieno[2,3-b:5,4-c']dipyridine-2-carboxamide](/img/structure/B3030672.png)

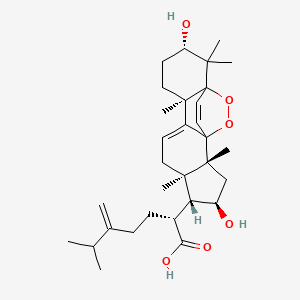

![1H-Pyrrolo[2,3-B]pyridin-6-amine, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B3030683.png)

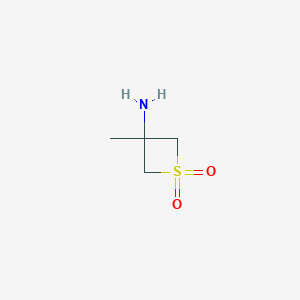

![Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3030688.png)

![[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine](/img/structure/B3030689.png)